REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=[O:13])([O:7][CH3:8])=[O:6].[CH2:18]([C:20]1[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=1)[CH3:19]>ClCCl>[CH2:18]([C:20]1[CH:21]=[CH:22][C:23]([O:26][CH3:27])=[C:24]([CH:25]=1)[C:12]([C:11]1[CH:15]=[CH:16][CH:17]=[C:9]([C:5]([O:7][CH3:8])=[O:6])[CH:10]=1)=[O:13])[CH3:19] |f:0.1.2.3|
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Name
|
|
Quantity
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39.9 g
|
Type
|
reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
133 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
59.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
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C(C)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled mixture, which
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=C(C(=O)C2=CC(=CC=C2)C(=O)OC)C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |